1,3-dibromo-1,1,3,3-tetrafluoropropane physical and chemical properties
1,3-dibromo-1,1,3,3-tetrafluoropropane physical and chemical properties
An In-depth Technical Guide to 1,3-Dibromo-1,1,3,3-tetrafluoropropane
Introduction: A Versatile Fluorinated Building Block
1,3-Dibromo-1,1,3,3-tetrafluoropropane is a halogenated organic compound with significant potential in the fields of materials science, agrochemistry, and pharmaceutical development. Its structure, featuring a three-carbon backbone with two terminal dibromodifluoromethyl groups (-CBrF₂), makes it a valuable C3 synthon. The presence of both bromine and fluorine atoms imparts unique reactivity and physicochemical properties, allowing for its use as a precursor to a wide array of more complex fluorinated molecules. The two bromine atoms serve as reactive handles for nucleophilic substitution or the formation of organometallic intermediates, while the fluorine atoms confer metabolic stability, lipophilicity, and specific conformational constraints to the target molecules. This guide provides a comprehensive overview of the known physical and chemical properties of 1,3-dibromo-1,1,3,3-tetrafluoropropane, along with expert-derived insights into its synthesis, reactivity, and analytical characterization, designed to empower researchers in its application.
Physicochemical Properties
The physical properties of 1,3-dibromo-1,1,3,3-tetrafluoropropane are critical for its handling, purification, and use in synthesis. The high density is characteristic of polyhalogenated alkanes, and its boiling point is suitable for purification by distillation.
| Property | Value | Source(s) |
| CAS Number | 460-86-6 | [1][2] |
| Molecular Formula | C₃H₂Br₂F₄ | [1] |
| Molecular Weight | 273.85 g/mol | |
| Boiling Point | 102 °C | [1] |
| Density | 2.1 g/cm³ | [1] |
| Refractive Index | 1.42 | |
| Vapor Pressure | 36.8 mmHg at 25°C | |
| Flash Point | 16.6 °C | |
| Appearance | Colorless liquid (presumed) | Inferred |
Synthesis of 1,3-Dibromo-1,1,3,3-tetrafluoropropane: A Proposed Protocol
Causality and Experimental Rationale:
The choice of a free-radical pathway is crucial. In the presence of a radical initiator (like dibenzoyl peroxide or AIBN) or UV light, the addition of HBr to an alkene proceeds via an anti-Markovnikov mechanism. This is because the bromine radical (Br•) is the chain-propagating species, and it adds to the carbon atom that results in the most stable carbon-centered radical intermediate. In the case of 1,1,3,3-tetrafluoropropene, addition of the bromine radical to the terminal CH₂ carbon is favored, leading to the desired 1-bromo intermediate. A subsequent, similar reaction would yield the target 1,3-dibromo product. This method is preferred over ionic addition, which would follow Markovnikov's rule and yield a different isomer.
Caption: Proposed workflow for the synthesis of 1,3-dibromo-1,1,3,3-tetrafluoropropane.
Step-by-Step Protocol:
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Reactor Setup: A UV-transparent reaction vessel (e.g., quartz) equipped with a magnetic stirrer, reflux condenser, gas inlet, and dropping funnel is assembled. The entire system is thoroughly dried and purged with nitrogen gas.
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Reactant Charging: The reactor is charged with a solution of 1,1,3,3-tetrafluoropropene (1.0 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~2 mol%). Anhydrous diethyl ether can be used as the solvent.
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HBr Addition: The reaction mixture is cooled in an ice bath, and a solution of hydrogen bromide in acetic acid (2.2 eq.) is added dropwise. Concurrently, the mixture is irradiated with a high-pressure mercury UV lamp.
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Reaction Monitoring: The progress of the reaction is monitored by taking aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS), checking for the disappearance of the starting material and the appearance of the product peak.
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Work-up: Upon completion, the reaction is quenched by washing with a saturated aqueous solution of sodium bisulfite, followed by saturated sodium bicarbonate, and finally brine.
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Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by fractional vacuum distillation to yield pure 1,3-dibromo-1,1,3,3-tetrafluoropropane.
Chemical Reactivity and Applications
The synthetic utility of 1,3-dibromo-1,1,3,3-tetrafluoropropane stems from the reactivity of its two C-Br bonds. The electron-withdrawing fluorine atoms on the same carbon atom (the α-carbon) significantly influence the reactivity of these bonds, making them susceptible to nucleophilic attack. This molecule can be conceptualized as a "1,3-dielectrophilic C3 building block," capable of reacting with dinucleophiles to form five or six-membered rings, which are common motifs in pharmaceuticals and other functional materials.
Key Reaction Types:
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Nucleophilic Substitution: It can react with a variety of nucleophiles (e.g., amines, alkoxides, thiolates) to form new C-N, C-O, and C-S bonds. Reaction with a primary amine, for instance, could lead to the formation of fluorinated azetidines or piperidines, depending on the reaction conditions.
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Organometallic Reagent Formation: The C-Br bonds can be converted into organometallic species, such as Grignard or organolithium reagents, by reaction with magnesium or lithium metal, respectively. These reagents can then be used in carbon-carbon bond-forming reactions with various electrophiles.
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Cyclization Reactions: As a 1,3-dielectrophile, it is an ideal substrate for forming cyclic compounds. For example, reaction with a malonic ester enolate followed by intramolecular cyclization could yield a fluorinated cyclobutane derivative.
Caption: General reactivity of 1,3-dibromo-1,1,3,3-tetrafluoropropane.
Analytical Characterization: Expected Spectroscopic Signatures
Proper characterization is essential to confirm the identity and purity of 1,3-dibromo-1,1,3,3-tetrafluoropropane. Although experimental spectra are not publicly available, its spectroscopic properties can be reliably predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous confirmation of its structure.
Predicted NMR Data:
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¹H NMR: The two protons of the central CH₂ group are chemically and magnetically equivalent. They would appear as a single signal, which would be split into a triplet of triplets by the two equivalent fluorine atoms on each adjacent carbon. The primary splitting would be a triplet due to coupling with the two fluorines on one C-1 (or C-3), and this triplet would be further split into a triplet by the two fluorines on the other carbon (C-3 or C-1).
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¹³C NMR: Two distinct signals are expected. The central CH₂ carbon would appear at a higher field (lower ppm), while the two equivalent CBrF₂ carbons would appear at a lower field. Both signals would exhibit splitting due to one-bond and two-bond C-F coupling, respectively. The CBrF₂ signal would be a triplet, and the CH₂ signal would be a quintet.
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¹⁹F NMR: The four fluorine atoms are chemically equivalent. They would produce a single signal in the ¹⁹F NMR spectrum. This signal would be split into a triplet by the two protons on the adjacent CH₂ group. The wide chemical shift range of ¹⁹F NMR makes it particularly useful for identifying fluorinated compounds.[3][4]
General Protocol for NMR Analysis:
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Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
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¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width is sufficient to cover the expected chemical shift range.
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¹⁹F NMR Acquisition: Tune the spectrometer to the fluorine frequency. Acquire a proton-decoupled ¹⁹F spectrum.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
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Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of specific functional groups and bond types.
Expected IR Absorption Bands:
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C-H stretching: Around 2900-3000 cm⁻¹ for the CH₂ group.
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C-F stretching: Strong, characteristic absorptions in the region of 1100-1300 cm⁻¹. This is often the most prominent feature in the IR spectra of fluorinated compounds.[5]
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C-Br stretching: In the fingerprint region, typically between 500-650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum Features:
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Molecular Ion (M⁺): A cluster of peaks corresponding to the molecular ion will be observed. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio), this cluster will have a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks.
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Fragmentation: Common fragmentation pathways would include the loss of a bromine atom (M-Br)⁺, which would result in a prominent peak. Further fragmentation could involve the loss of HF or other small neutral molecules.
Safety and Handling
1,3-Dibromo-1,1,3,3-tetrafluoropropane is classified as an irritant. Therefore, appropriate safety precautions must be taken during its handling and use.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
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Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste. Do not allow it to enter drains.[6]
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First Aid:
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Inhalation: Move to fresh air.
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Skin Contact: Wash off immediately with soap and plenty of water.
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Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water. In all cases of exposure, seek medical attention.[6]
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Conclusion
1,3-Dibromo-1,1,3,3-tetrafluoropropane is a promising, albeit under-characterized, building block for modern synthetic chemistry. Its combination of a C3 aliphatic core, reactive bromine handles, and stabilizing fluorine atoms provides a unique platform for the synthesis of novel fluorinated compounds. While further research is needed to fully explore its reactivity and applications, this guide provides a solid foundation of its physicochemical properties, a logical synthetic approach, and a framework for its analytical characterization. By understanding these core attributes, researchers can confidently and safely incorporate this versatile reagent into their synthetic programs to drive innovation in drug discovery and materials science.
References
- Wiley-VCH. Supporting Information.
- Benchchem. A Comparative Spectroscopic Analysis of 1,3-Dibromopropane and Its Isomers. Retrieved from a general Benchchem technical document.
- Google Patents. (n.d.). US7345209B2 - Processes for synthesis of 1,3,3,3-tetrafluoropropene.
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NextSDS. 1,3-DIBROMO-1,1,3,3-TETRAFLUOROPROPANE — Chemical Substance Information. Retrieved from [Link]
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PubChem. 1,1-Dibromo-1,3,3,3-tetrafluoropropane. Retrieved from [Link]
- Elsevier. (n.d.). End groups in fluoropolymers. ScienceDirect. Retrieved from a general materials science article on fluoropolymers.
- University of California, San Diego. Fluorine NMR.
-
Chongqing Chemdad Co., Ltd. 1,3-DIBROMO-1,1,3,3-TETRAFLUOROPROPANE. Retrieved from [Link]
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Wikipedia. 1,3-Dibromopropane. Retrieved from [Link]
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European Patent Office. (2004, March 3). EP1119534B1 - Method for the preparation of 3-bromo-1,1,1-trifluoropropane. Retrieved from [Link]
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